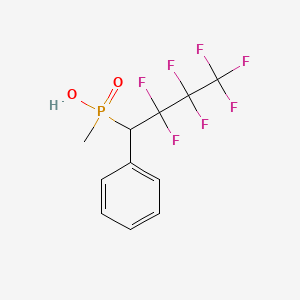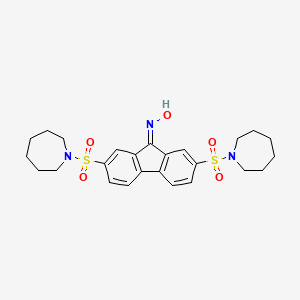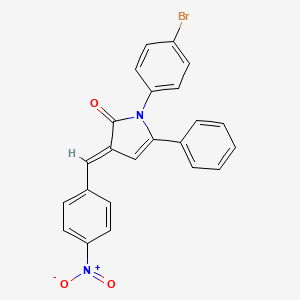
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid typically involves the reaction of heptafluorobutyl compounds with phosphinic acid derivatives. One common method includes the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with methylphosphinic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted fluorinated compounds .
Scientific Research Applications
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and proteins effectively . The compound can inhibit or activate specific biochemical pathways, making it valuable in various research applications .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A related compound with similar fluorinated properties.
Heptafluorobutyric acid: Another fluorinated compound used in various chemical applications.
Poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether): A fluorinated block copolymer with unique properties.
Uniqueness
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid stands out due to its specific combination of fluorinated and phosphinic acid functionalities. This combination imparts unique chemical properties, making it more versatile and effective in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C11H10F7O2P |
|---|---|
Molecular Weight |
338.16 g/mol |
IUPAC Name |
(2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl)-methylphosphinic acid |
InChI |
InChI=1S/C11H10F7O2P/c1-21(19,20)8(7-5-3-2-4-6-7)9(12,13)10(14,15)11(16,17)18/h2-6,8H,1H3,(H,19,20) |
InChI Key |
RWLFWCSRVOCWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C(C1=CC=CC=C1)C(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693729.png)
![2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B11693733.png)
![ethyl 4-{5-[(Z)-{(2Z)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11693735.png)
![Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11693736.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11693749.png)
![4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11693755.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11693763.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693766.png)
![ethyl 4-(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11693770.png)
![2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11693774.png)

